molecular formula C22H12ClN3O3S B3666618 N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B3666618
M. Wt: 433.9 g/mol
InChI Key: BPOCIWYQZATYIO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxoisoindolyl moiety, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. This is followed by the cyclization of the intermediate product with phthalic anhydride under reflux conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindolyl moiety, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, iodine) or nitrating agents (e.g., nitric acid) under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to interact with various pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-4-carboxamide
  • N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-5-carboxamide

Comparison: Compared to its analogs, N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits unique properties due to the position of the carboxamide group on the benzothiazole ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O3S/c23-15-7-3-4-8-16(15)24-19(27)12-9-10-17-18(11-12)30-22(25-17)26-20(28)13-5-1-2-6-14(13)21(26)29/h1-11H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOCIWYQZATYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
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N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
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N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
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N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
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N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
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N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

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